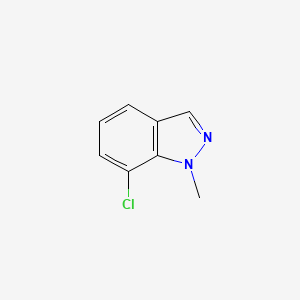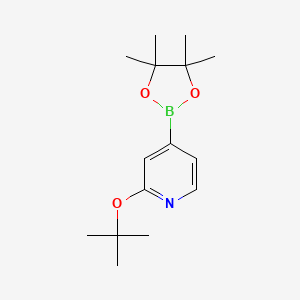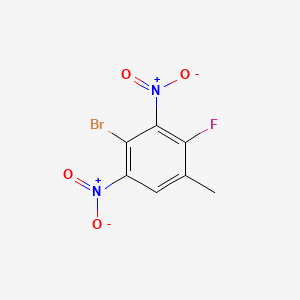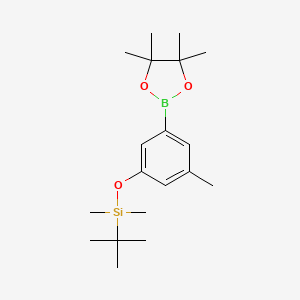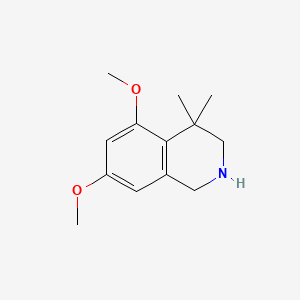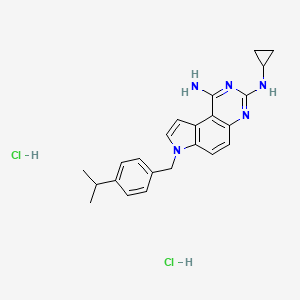
SCH 79797 ジヒドロクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ネブラリンは、当初Lepista nebularis菌から単離され、その後、抗生物質、抗アメーバ、抗ウイルス、および抗寄生虫効果など、幅広い生物学的活性で知られるようになりました 。 その化学式はC₁₀H₁₂N₄O₄で、分子量は252.23 g/molです .
2. 製法
ネブラリンは、さまざまな方法で合成できます。1つの効率的な合成経路には、イノシンを出発物質として使用する方法があります。このプロセスには、アシル保護、硫化、脱硫の3つの主要なステップが含まれます。 脱硫ステップでは、50%硝酸が脱硫剤として使用され、重金属触媒やカラムクロマトグラフィーを必要としません 。 別の方法には、ドロップレットカウンターカレントクロマトグラフィーを使用して、新規なMicrobispora種からネブラリンを単離する方法があります .
科学的研究の応用
ネブラリンは、幅広い科学研究における応用があります。
化学: 他のヌクレオシドアナログを合成するための前駆体として使用されます。
生物学: ネブラリンは、植物の生育と発達に対する影響が研究されており、特定のバイオアッセイでは、サイトカイニン機能を拮抗することが示されています.
作用機序
ネブラリンは、主にDNA合成を阻害し、標的細胞のアポトーシスを誘導することによってその効果を発揮します。それはプリンヌクレオシドアナログとして作用し、核酸の正常な機能を阻害します。 動物細胞では、ネブラリンは有糸分裂異常とATPの枯渇を引き起こします 。 それは、アデノシンデアミナーゼやヌクレオシド代謝に関与する他の酵素を標的としています .
6. 類似化合物の比較
ネブラリンは、幅広い生物学的活性を持つため、プリンヌクレオシドアナログの中でユニークです。類似の化合物には以下が含まれます。
ビダラビン: 抗ウイルス効果を持つ別のプリンヌクレオシドアナログです。
アデノシン: さまざまな生理学的プロセスに関与する天然に存在するヌクレオシドです。
ゼブラリン: DNAメチル化を阻害する能力で知られるシチジンアナログです.
ネブラリンは、その高い細胞毒性と、植物および動物システムの両方における幅広い応用により、際立っています。
生化学分析
Biochemical Properties
SCH 79797 dihydrochloride functions primarily as a PAR1 antagonist. PAR1 is a G-protein-coupled receptor that is activated by proteolytic cleavage. SCH 79797 dihydrochloride inhibits the binding of high-affinity thrombin receptor-activating peptides to PAR1 with an IC50 of 70 nM . This inhibition protects against ischemic injury and induces apoptosis. The compound interacts with various biomolecules, including enzymes and proteins involved in cell signaling pathways, thereby modulating their activity and downstream effects .
Cellular Effects
SCH 79797 dihydrochloride has significant effects on various cell types and cellular processes. It induces apoptosis and inhibits cell proliferation, which is particularly relevant in cancer research. The compound influences cell signaling pathways by blocking PAR1 activation, leading to altered gene expression and cellular metabolism. These effects contribute to its protective role against ischemic injury and its potential therapeutic applications in cancer treatment .
Molecular Mechanism
The molecular mechanism of SCH 79797 dihydrochloride involves its binding to PAR1, preventing the receptor’s activation by thrombin or other proteases. This inhibition disrupts the downstream signaling pathways that would normally be activated by PAR1, leading to reduced cell proliferation and increased apoptosis. Additionally, SCH 79797 dihydrochloride affects gene expression by modulating transcription factors and other regulatory proteins involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SCH 79797 dihydrochloride can vary over time. The compound is stable under desiccating conditions and can be stored for up to 12 months. Its stability and efficacy may decrease over time if not stored properly. Long-term studies have shown that SCH 79797 dihydrochloride maintains its ability to induce apoptosis and inhibit cell proliferation over extended periods, although the exact duration of its effects can depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of SCH 79797 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAR1 activation and protects against ischemic injury without causing significant adverse effects. At higher doses, SCH 79797 dihydrochloride may exhibit toxic effects, including excessive apoptosis and potential damage to healthy tissues. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
SCH 79797 dihydrochloride is involved in metabolic pathways related to cell signaling and apoptosis. The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. By inhibiting PAR1, SCH 79797 dihydrochloride affects the activity of downstream signaling molecules and enzymes, ultimately influencing cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, SCH 79797 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as PAR1-expressing cells. The distribution of SCH 79797 dihydrochloride can affect its efficacy and therapeutic potential, as well as its accumulation in specific tissues .
Subcellular Localization
SCH 79797 dihydrochloride is localized to specific subcellular compartments, where it exerts its effects on PAR1 and other biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its activity and function, as it ensures that SCH 79797 dihydrochloride reaches its intended targets within the cell .
準備方法
Nebularine can be synthesized through various methods. One efficient synthetic route involves using inosine as a starting material. The process includes three main steps: acyl protection, sulfuration, and desulfuration. In the desulfuration step, 50% nitric acid is used as a desulfuration agent, avoiding the need for heavy metal catalysts and column chromatography . Another method involves the isolation of nebularine from a novel Microbispora species using Droplet Counter Current Chromatography .
化学反応の分析
ネブラリンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ネブラリンは、酸化されてさまざまな誘導体を形成することができます。
還元: 特定の条件下で還元して、さまざまな生成物を得ることができます。
置換: ネブラリンは、特にプリン環で置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、触媒量の硫酸銅(CuSO₄)と溶媒としての水があります 。これらの反応から生成される主な生成物には、さまざまなプリン誘導体と類似体があります。
類似化合物との比較
Nebularine is unique among purine nucleoside analogues due to its broad spectrum of biological activities. Similar compounds include:
Vidarabine: Another purine nucleoside analogue with antiviral properties.
Adenosine: A naturally occurring nucleoside involved in various physiological processes.
Zebularine: A cytidine analogue known for its ability to inhibit DNA methylation.
Nebularine stands out due to its high cytotoxicity and broad range of applications in both plant and animal systems.
特性
IUPAC Name |
3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5.2ClH/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17;;/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJTXSQXGHYXAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028401 |
Source


|
| Record name | SCH-79797 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216720-69-2 |
Source


|
| Record name | SCH-79797 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper mentions that SCH 79797 dihydrochloride is a specific PAR-1 receptor antagonist. Can you elaborate on how this compound interacts with PAR-1 and ultimately blocks the calcium transient triggered by PAR-1 agonists?
A1: While the paper states that SCH 79797 dihydrochloride effectively blocks the PAR-1 mediated calcium transient in rat podocytes [], it does not delve into the specific molecular mechanism of this interaction. Further research is needed to elucidate the exact binding site of SCH 79797 dihydrochloride on the PAR-1 receptor and the downstream signaling cascade that ultimately leads to the inhibition of calcium influx. Understanding this mechanism would be crucial for exploring the potential therapeutic applications of SCH 79797 dihydrochloride in conditions involving PAR-1 overactivation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
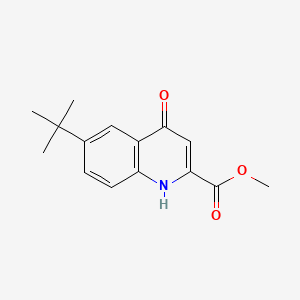
![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)
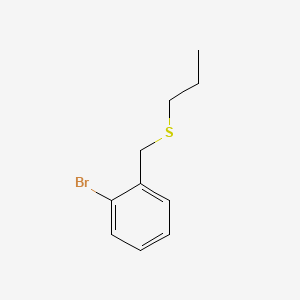
![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)
